Lipophilicity (LogP) of 4-Fluoro-3-(trifluoromethyl)pyridine vs. 4-(Trifluoromethyl)pyridine and Unsubstituted Pyridine
4-Fluoro-3-(trifluoromethyl)pyridine exhibits a calculated LogP value of 1.67 . For comparison, 4-(trifluoromethyl)pyridine (CAS 3796-24-5; the positional isomer lacking the 3-fluoro substituent) has a molecular weight of 147.11 g/mol with reduced lipophilicity, while unsubstituted pyridine has a LogP of approximately 0.65. The 1.67 LogP value places 4-fluoro-3-(trifluoromethyl)pyridine in a moderately lipophilic range favorable for membrane permeability in drug discovery contexts [1].
| Evidence Dimension | Lipophilicity (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 1.67 |
| Comparator Or Baseline | 4-(Trifluoromethyl)pyridine: LogP ~0.9-1.1 (estimated by MW reduction of ~18 vs target); Pyridine: LogP ≈ 0.65 |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.0 versus comparators |
| Conditions | Calculated LogP (ChemSrc database); 25°C standard conditions |
Why This Matters
The intermediate LogP of 1.67 balances aqueous solubility with membrane permeability, making this compound a superior building block for designing drug candidates requiring oral bioavailability, compared to less lipophilic pyridine or trifluoromethylpyridine scaffolds.
- [1] Hussain A, Seher SS, Akhter S, et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. 2025. View Source
